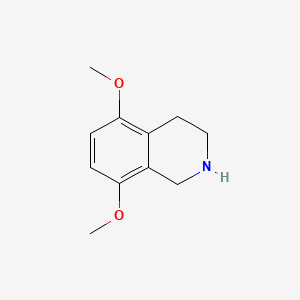

5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

Overview

Description

5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a tetrahydroisoquinoline core with methoxy groups at the 5 and 8 positions.

Mechanism of Action

Target of Action

5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is a type of isoquinoline alkaloid . Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines (THIQ), are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .

Mode of Action

Thiq based compounds are known to interact with their targets to exert diverse biological activities .

Biochemical Pathways

It is known that thiq based compounds can affect various biochemical pathways, leading to their diverse biological activities .

Result of Action

Thiq based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Biochemical Analysis

Biochemical Properties

5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in neurotransmitter synthesis and degradation, such as monoamine oxidase and catechol-O-methyltransferase . These interactions can influence the levels of neurotransmitters in the brain, potentially affecting mood and cognitive functions. Additionally, this compound can bind to certain receptors, modulating their activity and influencing signal transduction pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in neuronal communication . It can modulate the activity of ion channels and receptors, thereby affecting neurotransmitter release and uptake. Furthermore, this compound has been shown to impact gene expression, leading to changes in the production of proteins involved in cell growth, differentiation, and apoptosis . These effects on cellular metabolism and signaling pathways highlight the potential therapeutic applications of this compound in treating neurological disorders.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters . By inhibiting this enzyme, this compound increases the levels of neurotransmitters, enhancing their signaling effects. Additionally, this compound can bind to and modulate the activity of receptors such as the dopamine and serotonin receptors . These interactions can lead to changes in intracellular signaling cascades, ultimately affecting gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The stability of this compound is relatively high, allowing for prolonged studies without significant degradation . Over time, the effects of this compound on cellular function can vary, with some studies showing sustained effects on neurotransmitter levels and receptor activity . Long-term exposure to this compound has also been associated with changes in gene expression and cellular metabolism, indicating potential long-term therapeutic benefits .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, this compound has been shown to enhance cognitive function and reduce symptoms of depression and anxiety . At higher doses, this compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to neurotransmitter synthesis and degradation . This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering the levels of key metabolites in the brain and other tissues .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, this compound can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it can interact with various biomolecules and influence cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline can be achieved through various methods. One common approach involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . For instance, phenylethylamine and dimethoxymethane can be reacted in the presence of hydrochloric acid at elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound into different tetrahydroisoquinoline derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline analogs.

Scientific Research Applications

5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Another tetrahydroisoquinoline derivative with methoxy groups at different positions.

1,2,3,4-Tetrahydroisoquinoline: The parent compound without methoxy substitutions.

Tetrahydropapaverine: A derivative with additional methoxy and benzyl groups.

Uniqueness

5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy groups at the 5 and 8 positions may enhance its interaction with certain molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name |

5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-13-10-3-4-11(14-2)9-7-12-6-5-8(9)10/h3-4,12H,5-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFBJOKZCLYMEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CCNCC2=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60226941 | |

| Record name | 5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60226941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76019-13-1 | |

| Record name | 5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076019131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60226941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline interact with alpha2-adrenoceptors?

A1: Research indicates that this compound acts as an antagonist of alpha2-adrenoceptors. [] This interaction was demonstrated through its ability to inhibit the binding of [3H]clonidine, a known alpha2-adrenoceptor agonist, to rat cerebral cortical membrane homogenates. Further confirmation was obtained through studies on the isolated guinea pig atrium, which also identified the compound as an alpha2-adrenoceptor antagonist. []

Q2: What is the role of this compound in the synthesis of antitumor agents?

A2: this compound serves as a key intermediate in the total chemical synthesis of the 9-aza analogue of N-(trifluoroacetyl)-4-demethoxydaunomycin. [] This synthesis begins with the conversion of 2,5-dimethoxybenzaldehyde to 4-hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline through a series of reactions including Pomeranz-Fritsch condensation, borohydride reduction, and acid-catalyzed cyclization. [] This synthesized compound then undergoes further modifications, ultimately leading to the creation of the 9-aza analogue.

Q3: Are there any known structure-activity relationships for this compound and its derivatives regarding alpha2-adrenoceptor activity?

A3: While the provided research [] highlights the alpha2-adrenoceptor antagonist activity of this compound, it also offers insights into a preliminary structure-activity relationship. The study included SK&F 29661 (1,2,3,4-tetrahydroisoquinoline 7-sulfonamide), a structurally similar compound lacking the dimethoxy substitution at positions 5 and 8, which did not exhibit alpha2-adrenoceptor blocking activity. This observation suggests that the presence and position of the dimethoxy groups in this compound are crucial for its interaction with alpha2-adrenoceptors. Further research exploring modifications to these substituents would be needed to establish a more comprehensive structure-activity relationship.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl 5-amino-3-[[1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carbonyl]oxymethyl]thiophene-2,4-dicarboxylate](/img/structure/B1226148.png)

![3-[[(2-Cyclohexyl-1,3-dioxo-5-isoindolyl)-oxomethyl]amino]benzoic acid](/img/structure/B1226149.png)

![methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetate](/img/structure/B1226151.png)

![N-[4-chloro-3-(3-methylbut-2-enoxy)phenyl]-2-methylthiophene-3-carbothioamide](/img/structure/B1226152.png)

![2-(4-chlorophenoxy)-N-(2-thiophen-2-yl-3-imidazo[1,2-a]pyridinyl)acetamide](/img/structure/B1226157.png)

![N-[3-(1-imidazolyl)propyl]-7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxamide](/img/structure/B1226161.png)

![(11bR)-3-ethyl-9,10-dimethoxy-2-[[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine](/img/structure/B1226164.png)

![N-[3-(dimethylsulfamoyl)phenyl]-2-(4-quinazolinylthio)acetamide](/img/structure/B1226166.png)

![1-Ethyl-3-[(5-nitro-2-oxo-3-indolyl)amino]thiourea](/img/structure/B1226167.png)